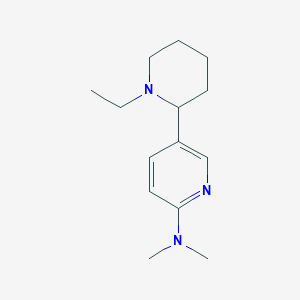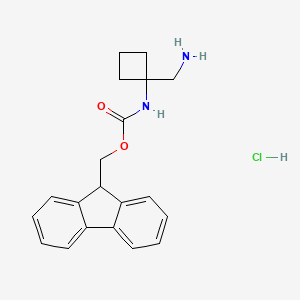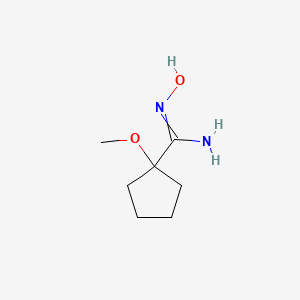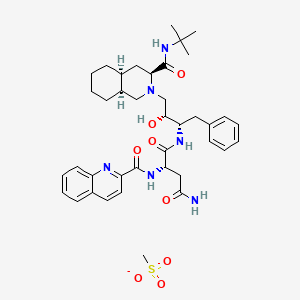![molecular formula C12H10Cl2N2O2S B11819985 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-aminoéthyl)-5-[(2,3-dichlorophényl)méthylidène]-1,3-thiazolidine-2,4-dione est un composé organique doté d’une structure unique combinant un cycle thiazolidine et un groupe dichlorophényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(2-aminoéthyl)-5-[(2,3-dichlorophényl)méthylidène]-1,3-thiazolidine-2,4-dione implique généralement la réaction de la 2,3-dichlorobenzaldéhyde avec la thiazolidine-2,4-dione en présence d’une base appropriée. La réaction est réalisée sous reflux, et le produit est purifié par recristallisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(2-aminoéthyl)-5-[(2,3-dichlorophényl)méthylidène]-1,3-thiazolidine-2,4-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe dichlorophényl.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont couramment utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des conditions douces pour obtenir des réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés aminés.
Substitution : Divers dérivés thiazolidine substitués.
Applications de la recherche scientifique
La 3-(2-aminoéthyl)-5-[(2,3-dichlorophényl)méthylidène]-1,3-thiazolidine-2,4-dione a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant qu’inhibiteur enzymatique.
Médecine : Exploration de ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 3-(2-aminoéthyl)-5-[(2,3-dichlorophényl)méthylidène]-1,3-thiazolidine-2,4-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et inhiber leur activité, ce qui entraîne divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(2-aminoéthyl)-5-[(2,4-dichlorophényl)méthylidène]-1,3-thiazolidine-2,4-dione
- 3-(2-aminoéthyl)-5-[(3,4-dichlorophényl)méthylidène]-1,3-thiazolidine-2,4-dione
- 3-(2-aminoéthyl)-5-[(2,3-diméthoxyphényl)méthylidène]-1,3-thiazolidine-2,4-dione
Unicité
L’unicité de la 3-(2-aminoéthyl)-5-[(2,3-dichlorophényl)méthylidène]-1,3-thiazolidine-2,4-dione réside dans son schéma de substitution spécifique sur le cycle phényl, qui peut influencer sa réactivité et son activité biologique. La structure distincte de ce composé permet des interactions uniques avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C12H10Cl2N2O2S |
|---|---|
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-3-1-2-7(10(8)14)6-9-11(17)16(5-4-15)12(18)19-9/h1-3,6H,4-5,15H2 |
Clé InChI |
NVMMJAJSGVJBGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)
![bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)


![7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
![(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B11819957.png)
![5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline](/img/structure/B11819969.png)

![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)
![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
